molecular formula C13H12ClN3O3 B2531468 ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1403233-75-9

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2531468
CAS No.: 1403233-75-9
M. Wt: 293.71
InChI Key: TWMOASRJQPSAJG-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C13H12ClN3O3 and its molecular weight is 293.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of triazole derivatives, including compounds with structures similar to ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate, has been explored for the development of antiasthmatic agents. These compounds undergo nucleophilic displacement and cyclization to form novel systems with potential therapeutic applications (Buckle, Outred, & Rockell, 1981).
  • Research on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including a focus on their synthesis, spectroscopic, and X-ray characterization, sheds light on the nucleophilic/electrophilic nature of the –COOEt and –CO– groups affected by substituents. This highlights the significance of molecular interactions in determining compound stability and reactivity (Ahmed et al., 2020).

Corrosion Inhibition

  • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its corrosion inhibition efficiency on aluminum alloys in acidic solutions. The research suggests that these compounds can significantly protect metal surfaces against corrosion, indicating their potential application in materials science and engineering (Raviprabha & Bhat, 2021).

Biological Activities

  • The design and synthesis of oxazole transthyretin amyloidogenesis inhibitors, including derivatives structurally related to this compound, have been explored for their potential to inhibit amyloid fibril formation, suggesting applications in the treatment of amyloidosis (Razavi et al., 2005).

Antimicrobial and Antifungal Activities

  • Novel thioether derivatives containing 1,2,4-triazole moiety have been synthesized and evaluated for their antifungal activity. This research indicates the potential of these compounds, derived from similar synthetic pathways as this compound, to serve as antimicrobial agents (Min et al., 2015).

Mechanism of Action

Properties

IUPAC Name

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-4-3-5-10(14)6-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMOASRJQPSAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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